molecular formula C19H15ClIN3O2 B2896938 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide CAS No. 921805-24-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Cat. No. B2896938
CAS RN: 921805-24-5
M. Wt: 479.7
InChI Key: YRCHWLSBMYUAPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the compound’s atomic arrangement, stereochemistry, and molecular weight.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Its chemical properties, like acidity or basicity, stability, and reactivity with common reagents, are also analyzed .

Scientific Research Applications

1. Potential in Antimicrobial and Antifungal Activities

Research has shown that certain pyridazinone derivatives, which share structural similarities with N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide, demonstrate promising antimicrobial and antifungal activities. These compounds have been studied for their potential use in combating bacterial and fungal infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003); (Desai, Shihora, & Moradia, 2007); (Sah, Bidawat, Seth, & Gharu, 2014).

2. Applications in Anticancer Research

Some derivatives of pyridazinones, including compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide, have been synthesized and evaluated for their anticancer properties. These compounds were found to have significant cytotoxic activities against various cancer cell lines, suggesting potential applications in anticancer research (Katariya, Vennapu, & Shah, 2021); (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).

3. Exploration in Antioxidant Capacity Assays

Compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide have been investigated in studies involving antioxidant capacity assays. These studies aim to understand the reaction pathways and the potential application of these compounds in evaluating antioxidant capacities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

4. Potential in Neuropharmacological Studies

Research involving similar compounds has been conducted to explore their potential applications in neuropharmacology. For instance, studies on dopamine receptor density and binding affinity using related compounds could provide valuable insights into the development of new treatments for neurological disorders (Colabufo, Berardi, Calò, Leopoldo, Perrone, & Tortorella, 2001).

Safety and Hazards

The compound’s toxicity, flammability, and environmental impact are studied. This information is usually summarized in a material safety data sheet .

Future Directions

This could involve suggesting further studies to better understand the compound’s properties or reactivity, proposing modifications to its structure to enhance its desired properties or reduce undesired ones, or identifying potential applications for the compound based on its properties .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHWLSBMYUAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

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